![molecular formula C18H13FN2OS B2659560 2-(2-氟苯基)-7-甲基-1,5-二氢咯咪[2,3-d]嘧啶-4-硫酮 CAS No. 866808-03-9](/img/structure/B2659560.png)
2-(2-氟苯基)-7-甲基-1,5-二氢咯咪[2,3-d]嘧啶-4-硫酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(2-Fluorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione” belongs to the class of organic compounds known as phenylpyridines . It is a part of the pyrimidine-thiones group, which are known for their antitumor activities . The formation of thiones involves the conversion of the C=O group into the C=S functional group-based tricyclic pyrimidinone systems .
Synthesis Analysis
The synthesis of pyrimidine-thiones involves a combinatorial and parallel synthesis of pyrimidine-based small molecules, along with a one-pot reaction strategy . The formation of thiones is achieved via C=O group conversion into the C=S functional group-based tricyclic pyrimidinone systems using Lawesson’s reagent and phosphorus pentasulfide as thionation agents .Molecular Structure Analysis
The molecular structure of this compound can be elucidated by 1H-NMR, 13C-NMR, and HRMS analysis . The NMR data for a similar compound is as follows: 1H NMR (400 MHz, CDCl3) δ 7.58 (d, J = 8.3 Hz, 2H), 7.36 (d, J = 8.3 Hz, 2H), 6.90 (s, 1H), 4.69 (t, J = 6.3 Hz, 2H), 3.71 (s, 3H), 3.08 (t, J = 6.8 Hz, 2H), 2.05 (p, J = 7.0 Hz, 2H), 1.96 (p, J = 6.6 Hz, 2H); 13C NMR (101 MHz, CDCl3) δ 178.74, 154.56, 142.94, 138.41, 131.93, 130.36, 130.25, 122.66, 120.42, 105.15, 47.97, 32.61, 30.01, 22 .科学研究应用
嘧啶硫酮配合物:合成和生物学评价
一项关于金属配合物与嘧啶硫酮(包括1-(2-甲基苯基)-4,4,6-三甲基嘧啶-2-硫酮和1-(4-甲基苯基)-4,4,6-三甲基嘧啶-2-硫酮)的机械化学合成的研究揭示了它们在抗菌和DNA光裂解应用中的潜力。结构分析证实了配体通过氮(内环)和硫(外环)供体原子进行配位。生物学评价突出了取代对配体生物学潜力的影响,表明某些取代增强了抗菌和DNA切割剂的有效性(Sethi, Khare, & Choudhary, 2020)。
嘧啶衍生物的合成和生物活性
另一个研究重点是开发5-氟-N4-(3-(4-取代苄胺基)苯基)-N2-(4-吗啉苯基)嘧啶-2,4-二胺衍生物,展示出对三龄幼虫的显着杀幼虫活性。本研究证明了嘧啶衍生物在害虫防治中的潜力,某些化合物与标准药物马拉硫磷相比表现出优异的活性。这突出了吸电子基团在增强生物活性中的作用(Gorle, Maddila, Chokkakula, Lavanya, Singh, & Jonnalagadda, 2016)。
量子化学计算和分子对接研究
嘧啶衍生物的量子化学计算和分子对接研究阐明了它们的结构和电子性质。这些研究旨在了解分子水平的相互作用,这对药物应用至关重要。通过重新设计具有不同卤素的嘧啶化合物并将其与人雌激素受体对接,研究人员旨在预测具有优化药理特征的潜在候选药物(Gandhi, Patel, Modh, Naliyapara, & Patel, 2016)。
嘧啶衍生物作为抗炎剂的设计和合成
一项关于合成新型嘧啶衍生物以用于潜在的抗炎和镇痛应用的研究揭示了取代基性质对生物活性的重要性。研究表明,某些嘧啶衍生物,特别是那些具有氯苯取代的衍生物,表现出有效的抗炎和镇痛活性,突出了这些化合物在疼痛和炎症管理中的治疗潜力(Muralidharan, Raja, & Deepti, 2019)。
属性
IUPAC Name |
2-(2-fluorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2OS/c1-10-6-7-15-11(8-10)9-13-17(22-15)20-16(21-18(13)23)12-4-2-3-5-14(12)19/h2-8H,9H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZPDMIWUHFWMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。